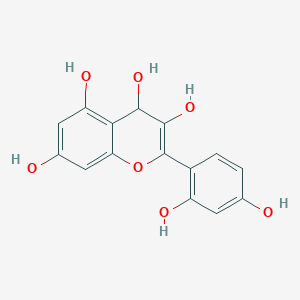![molecular formula C17H19NO4 B14382592 N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide CAS No. 89718-74-1](/img/structure/B14382592.png)
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 3,5-dimethoxyphenoxyethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide typically involves the reaction of 3,5-dimethoxyphenol with 2-chloroethylamine to form 2-(3,5-dimethoxyphenoxy)ethylamine. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or similar organic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease processes.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide can be compared with other similar compounds, such as:
N-[2-(3,4-Dimethoxyphenoxy)ethyl]benzamide: Similar structure but with different substitution pattern on the phenoxy group.
N-[2-(3,5-Dimethoxyphenoxy)ethyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
The unique substitution pattern of the 3,5-dimethoxyphenoxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
89718-74-1 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
N-[2-(3,5-dimethoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H19NO4/c1-20-14-10-15(21-2)12-16(11-14)22-9-8-18-17(19)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,18,19) |
Clave InChI |
SUYLJJNIJGSVQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)OCCNC(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


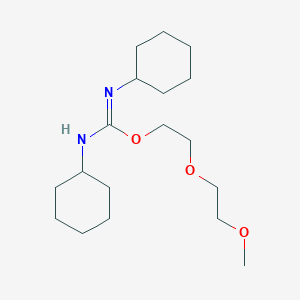
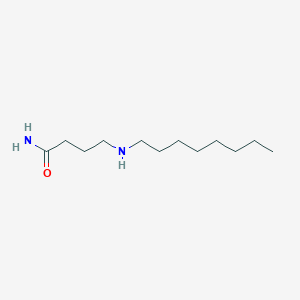
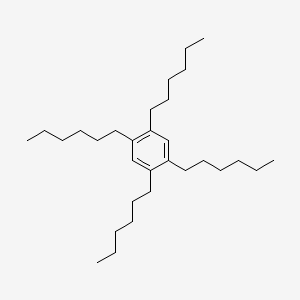
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)

![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
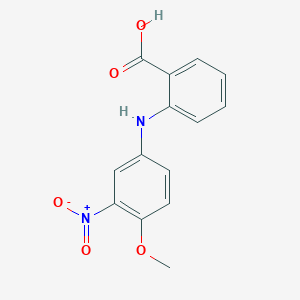
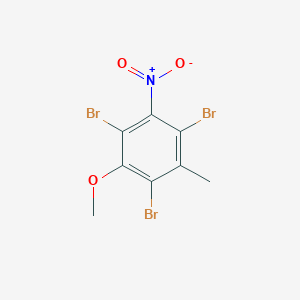


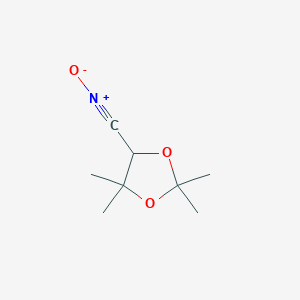
![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
